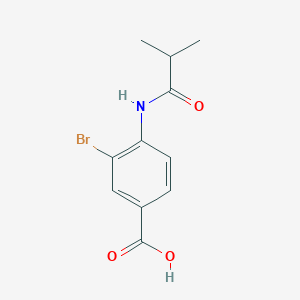
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinolone class of molecules This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a pyrrolidinyl group, and a carboxylic acid functional group
準備方法
The synthesis of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the quinoline core using ethylating agents such as ethyl bromide or ethyl iodide.
Addition of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions using pyrrolidine.
Oxidation and carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its quinolone structure, which is known to inhibit bacterial DNA gyrase and topoisomerase IV.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for treating bacterial infections.
Biological Research: It is used as a tool compound to study the mechanisms of action of quinolone-based drugs and their interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of DNA gyrase and topoisomerase IV, disrupting their normal function.
類似化合物との比較
1-Ethyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone-based compounds, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinolone core but different substituents.
Levofloxacin: Another quinolone antibiotic with a different stereochemistry and substituents.
Norfloxacin: A quinolone antibiotic with a different set of functional groups.
The uniqueness of this compound lies in its specific substituents, which may confer different biological activities and pharmacokinetic properties compared to other quinolones.
特性
CAS番号 |
89353-40-2 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
1-ethyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18N2O3/c1-2-17-10-13(16(20)21)15(19)12-6-5-11(9-14(12)17)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,21) |
InChIキー |
DQSRKTOQGTUVNQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





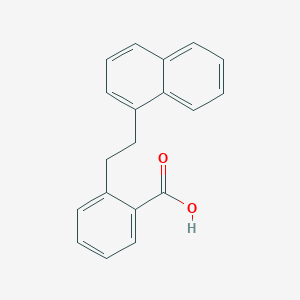


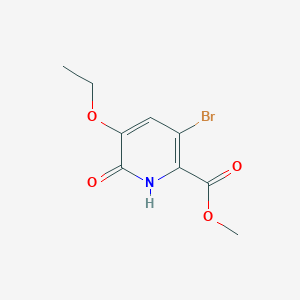

![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
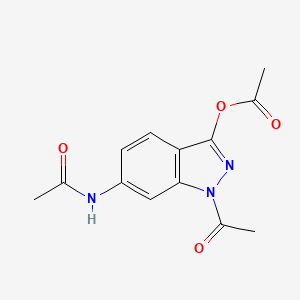
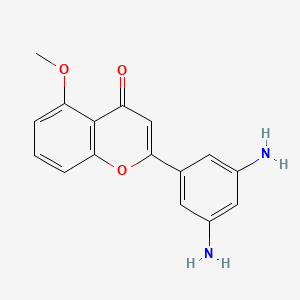
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)
